2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride
Overview
Description
2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride is a chemical compound with the CAS Number: 2470435-19-7 . It has a molecular weight of 226.73 . It is stored at temperatures below -10 degrees .
Molecular Structure Analysis
The IUPAC name of this compound is 5-methyl-2-phenylthiazol-4-amine hydrochloride . The InChI code is 1S/C10H10N2S.ClH/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H . This indicates the presence of a thiazole ring in the structure.It is stored at temperatures below -10 degrees . The compound has a molecular weight of 226.73 .
Scientific Research Applications
Antileishmanial Activity
Thiazole derivatives have been studied for their potential use in treating leishmaniasis, a disease caused by parasitic protozoans. A study published in the Journal of Venomous Animals and Toxins including Tropical Diseases outlines structure-activity relationship studies of 4-Phenyl-1,3-thiazole-2-amines, indicating their potential as scaffolds for new antileishmanial drugs .
Analgesic and Anti-inflammatory Activities
Some thiazole compounds have shown significant analgesic and anti-inflammatory activities. This suggests that “2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride” could potentially be explored for these pharmacological effects .
Antitumor and Cytotoxic Activity
Thiazoles have also been reported to exhibit antitumor and cytotoxic activity against various human tumor cell lines. This indicates a potential application in cancer research and therapy .
Proteomics Research
“2-Methyl-5-phenyl-1,3-thiazol-4-amine” is available for purchase as a proteomics research product, which implies its use in protein studies and related scientific research .
Antioxidant Properties
Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Some compounds within this class have shown potent antioxidant activity, which could be an area of application for “2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride” as well .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety data sheet (SDS) provides more detailed safety information .
Future Directions
While specific future directions for 2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride are not mentioned in the search results, thiazole derivatives are of significant interest in the pharmaceutical sector due to their diverse biological activities . Continuous efforts are being made to develop new synthetic methodologies for azo dye derivatives, which include thiazole moieties .
properties
IUPAC Name |
2-methyl-5-phenyl-1,3-thiazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c1-7-12-10(11)9(13-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZECRBNQRSGPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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